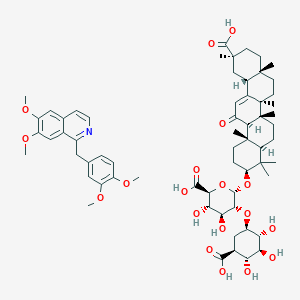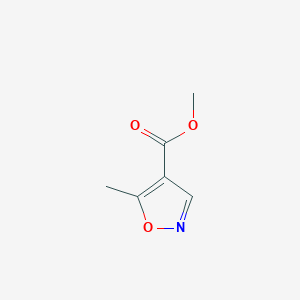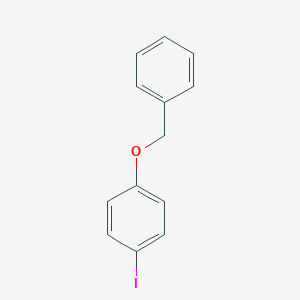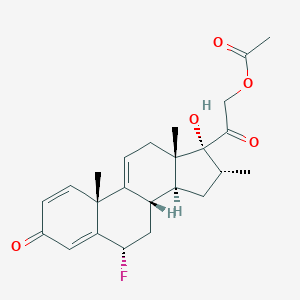
benzyl(tributyl)azanium;4-hydroxynaphthalene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
benzyl(tributyl)azanium;4-hydroxynaphthalene-1-sulfonate is a compound that belongs to the category of cationic surfactants, specifically quaternary ammonium salts. This compound is known for its excellent antistatic, antibacterial, emulsifying, and dispersing properties .
Métodos De Preparación
The synthesis of benzyl(tributyl)azanium;4-hydroxynaphthalene-1-sulfonate involves the reaction of benzenemethanaminium, N,N,N-tributyl- with 4-hydroxy-1-naphthalenesulfonic acid. The reaction conditions typically include a controlled environment to ensure the stability of the product. Industrial production methods focus on optimizing yield and purity, often involving large-scale reactors and precise control of reaction parameters .
Análisis De Reacciones Químicas
benzyl(tributyl)azanium;4-hydroxynaphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride, leading to the formation of reduced products.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents, resulting in substituted derivatives.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies for its antibacterial properties, making it useful in the development of antimicrobial agents.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological membranes.
Mecanismo De Acción
The mechanism of action of benzyl(tributyl)azanium;4-hydroxynaphthalene-1-sulfonate involves its interaction with cell membranes, leading to disruption of membrane integrity. This disruption is primarily due to its cationic nature, which allows it to bind to negatively charged components of the cell membrane. The molecular targets include phospholipids and proteins within the membrane, ultimately leading to cell lysis and death .
Comparación Con Compuestos Similares
benzyl(tributyl)azanium;4-hydroxynaphthalene-1-sulfonate can be compared with other quaternary ammonium salts such as:
Cetyltrimethylammonium bromide (CTAB): Known for its strong surfactant properties but less effective as an antibacterial agent.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic, but with different solubility and stability profiles.
Tetrabutylammonium bromide: Commonly used in phase transfer catalysis but lacks the specific antibacterial properties of this compound.
This compound’s unique combination of properties makes it particularly valuable in applications requiring both surfactant and antibacterial functions.
Propiedades
Número CAS |
102561-46-6 |
|---|---|
Fórmula molecular |
C29H41NO4S |
Peso molecular |
499.7 g/mol |
Nombre IUPAC |
benzyl(tributyl)azanium;4-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C19H34N.C10H8O4S/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h10-14H,4-9,15-18H2,1-3H3;1-6,11H,(H,12,13,14)/q+1;/p-1 |
Clave InChI |
XVJXBJTXFXPQAN-UHFFFAOYSA-M |
SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])O |
SMILES canónico |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])O |
| 102561-46-6 | |
Pictogramas |
Irritant; Environmental Hazard |
Sinónimos |
TBAHNS compound tri(n-butyl)benzylammonium 4-hydroxynaphthalene-1-sulfonate tributylbenzylammonium 4-hydroxynaphthalene-1-sulfonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



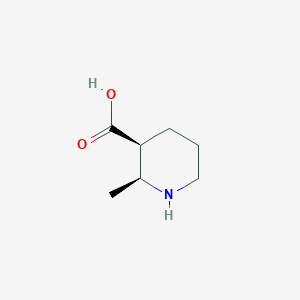
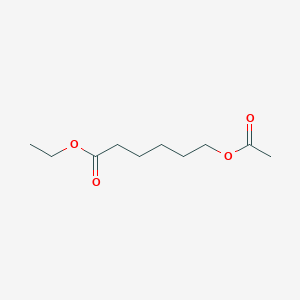
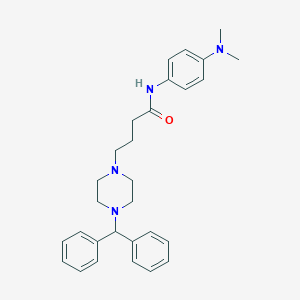
![1-butyl-2-(piperidin-1-ylmethyl)thiochromeno[3,4-d]imidazol-4-one](/img/structure/B10791.png)
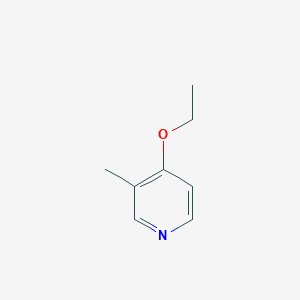
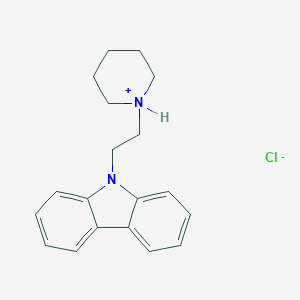
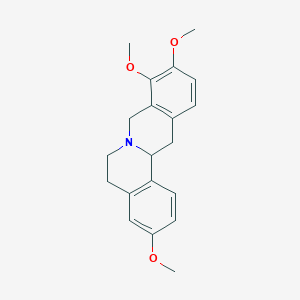
![[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride](/img/structure/B10802.png)
![5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B10804.png)
